(4-Biphenylylmethyl)hydrazine Hydrochloride

描述

Chemical Identity and Nomenclature

This compound possesses a complex nomenclature system reflecting its sophisticated molecular architecture. The compound is officially designated by the International Union of Pure and Applied Chemistry name as (4-phenylphenyl)methylhydrazine hydrochloride, though it appears in scientific literature under several synonymous designations. Alternative nomenclature includes ([1,1'-Biphenyl]-4-ylmethyl)hydrazine hydrochloride and [(4-phenylphenyl)methyl]hydrazine hydrochloride.

The compound's molecular structure is characterized by the molecular formula C13H15ClN2, corresponding to a molecular weight of 234.72 grams per mole. The Chemical Abstracts Service registry number 75333-07-2 provides unambiguous identification in chemical databases. Additional identification codes include the PubChem Compound Identifier 71432751, the DSSTox Substance Identifier DTXSID30996780, and the MDL number MFCD01722362.

Table 1: Molecular Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClN2 |

| Molecular Weight | 234.72 g/mol |

| CAS Registry Number | 75333-07-2 |

| PubChem CID | 71432751 |

| IUPAC Name | (4-phenylphenyl)methylhydrazine;hydrochloride |

| InChI Key | YAFQLYLYAHBUNE-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C=C1)C2=CC=C(C=C2)CNN.Cl |

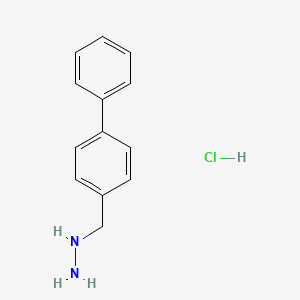

The structural representation reveals a biphenyl core system where one phenyl ring is substituted at the para position with a methylhydrazine group. The parent compound, identified as Biphenyl-4-ylmethyl-hydrazine (PubChem CID 53236), forms the hydrochloride salt through protonation of the terminal amino group. The InChI representation InChI=1S/C13H14N2.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,15H,10,14H2;1H provides a standardized description of the molecular connectivity.

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of hydrazine chemistry initiated in the late nineteenth century. Emil Fischer coined the term "hydrazine" in 1875 during his attempts to synthesize organic compounds containing mono-substituted hydrazine structures. Theodor Curtius made significant contributions by 1887, producing hydrazine sulfate through treatment of organic diazides with dilute sulfuric acid, though pure hydrazine remained elusive. The Dutch chemist Lobry de Bruyn achieved the first preparation of pure anhydrous hydrazine in 1895, establishing the foundation for subsequent derivative synthesis.

The development of aryl hydrazine derivatives followed established synthetic methodologies for phenylhydrazine preparation. Patent literature reveals that phenylhydrazine synthesis typically involves diazotization of aniline derivatives followed by reduction with tin chloride. This general approach has been adapted and refined for more complex biphenyl-containing structures. The compound's first documentation in chemical databases dates to 2013, as indicated by the PubChem creation date of May 22, 2013.

Research into biphenyl-containing hydrazine derivatives gained momentum through investigations into heterocyclic synthesis and pharmaceutical intermediate development. Academic studies have documented synthetic approaches utilizing phthaloyl protection strategies for glutamic acid derivatives, demonstrating the versatility of biphenyl-containing compounds in synthetic organic chemistry. The compound has appeared in patent literature related to various synthetic applications, reflecting its utility as a chemical intermediate.

Table 2: Historical Milestones in Hydrazine Chemistry Development

| Year | Researcher | Contribution |

|---|---|---|

| 1875 | Emil Fischer | Coined the term "hydrazine" |

| 1887 | Theodor Curtius | Produced hydrazine sulfate from organic diazides |

| 1895 | Lobry de Bruyn | First preparation of pure anhydrous hydrazine |

| 2013 | Database Entry | First documented appearance of this compound |

Position Within Hydrazine Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of hydrazine derivatives. Hydrazines represent a class of chemical compounds characterized by two nitrogen atoms linked via a covalent bond, carrying from one to four alkyl or aryl substituents. These compounds are systematically classified as derivatives of the inorganic hydrazine (H2N-NH2), where hydrogen atoms are replaced by hydrocarbon groups.

According to established classification schemes, hydrazines are divided into three primary groups based on substitution patterns. Monosubstituted hydrazines contain a single hydrocarbon group, while asymmetrically disubstituted hydrazines feature two hydrocarbon groups bonded to the same nitrogen atom. Symmetrically disubstituted hydrazines possess one hydrocarbon group bonded to each nitrogen atom. (4-Biphenylylmethyl)hydrazine belongs to the monosubstituted category, specifically as an aryl-substituted monohydrazine.

The compound represents an advanced example of arylhydrazine chemistry, where the aryl substituent consists of a biphenylmethyl group rather than a simple phenyl ring. This structural complexity places it among the more sophisticated members of the arylhydrazine family. Arylhydrazines are characterized as poorly soluble in water, less basic than their aliphatic counterparts, and weaker reducing agents compared to aliphatic hydrazines. These compounds are typically prepared through reduction of aromatic diazonium salts, following established synthetic protocols.

Table 3: Classification of Hydrazine Derivatives

| Classification | Substitution Pattern | Water Solubility | Basicity | Examples |

|---|---|---|---|---|

| Monosubstituted | One hydrocarbon group | Variable | Strong (aliphatic) / Moderate (aromatic) | (4-Biphenylylmethyl)hydrazine |

| Asymmetrically Disubstituted | Two groups on same nitrogen | Good (aliphatic) / Poor (aromatic) | Strong (aliphatic) / Weak (aromatic) | 1,1-Dimethylhydrazine |

| Symmetrically Disubstituted | One group per nitrogen | Good (aliphatic) / Poor (aromatic) | Moderate | 1,2-Diphenylhydrazine |

The pharmaceutical and synthetic chemistry literature documents extensive applications of hydrazine derivatives across multiple therapeutic areas. These compounds exhibit diverse biological activities including antimicrobial, antioxidant, anticancer, anti-Parkinson's, and antihypertensive properties. The structural framework of this compound suggests potential utility in pharmaceutical research, though specific biological activity investigations remain limited in the available literature.

Contemporary research emphasizes the synthetic versatility of hydrazine derivatives in constructing heterocyclic compounds through condensation reactions with various electrophiles. The bifunctional nature of hydrazines, possessing two amino groups, enables their use as key building blocks for preparing diverse heterocyclic structures. This compound fits within this synthetic utility framework, offering potential applications in complex molecule construction where the biphenyl moiety may confer specific electronic or steric properties.

属性

IUPAC Name |

(4-phenylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQLYLYAHBUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996780 | |

| Record name | [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75333-07-2 | |

| Record name | [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Typical Reaction Conditions:

- Reactants: 4-chlorobiphenyl and hydrazine hydrate

- Catalyst/Acid: Hydrochloric acid to form the hydrochloride salt

- Solvent: Polar solvents such as ethanol or water

- Temperature: Mild heating (~50-80°C) to facilitate substitution

- Reaction time: Several hours until completion

This method is favored for its straightforwardness and scalability, though it requires careful control of temperature and acid concentration to maximize yield and minimize side reactions such as over-alkylation or decomposition.

Diazotization-Reduction Route

An alternative method involves diazotization of 4-aminobiphenyl derivatives followed by reduction to the hydrazine compound. This method is more complex but can provide high-purity products.

Process Steps:

- Diazotization:

- 4-Aminobiphenyl is treated with sodium nitrite in acidic conditions (hydrochloric acid) at low temperatures (0–5°C) to form the diazonium salt.

- Reduction:

- The diazonium salt is then reduced using suitable reducing agents such as ammonium bisulfite or sodium pyrosulfite to yield the hydrazine derivative.

- Acidification:

- The free hydrazine is converted into its hydrochloride salt by treatment with hydrochloric acid.

Advantages:

- High purity due to controlled intermediate formation

- Reduced side reactions compared to direct substitution

Challenges:

- Requires low-temperature control to prevent diazonium salt decomposition

- Multiple steps increase operational complexity and time

This method has been adapted from analogous processes for related hydrazine hydrochlorides, such as 4-methoxyphenyl hydrazine hydrochloride, with modifications to optimize reaction times and yields.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 4-chlorobiphenyl + hydrazine + HCl | Mild heating, polar solvent | Simple, scalable | Side reactions possible | 70–85 |

| Diazotization-reduction | 4-aminobiphenyl + NaNO2 + reductant + HCl | Low temp diazotization, reduction | High purity, controlled reaction | Multi-step, temperature sensitive | 75–90 |

| Catalytic phase-transfer | Biphenyl derivative + hydrazine + catalyst | Room temp to mild heating | Enhanced selectivity | Requires catalyst optimization | Variable |

Research Findings and Optimization Insights

- Increasing hydrochloric acid concentration during diazotization lowers pH, suppressing decomposition and improving diazonium salt yield up to 90%.

- Reaction temperature control (0–5°C) is critical in diazotization to avoid side reactions and degradation.

- Use of ammonium bisulfite as a reducing agent offers cost and handling advantages over sodium pyrosulfite.

- Direct substitution methods benefit from continuous flow reactors in industrial settings to improve yield and purity by precise temperature and reagent control.

- Chromatographic purification (e.g., silica gel chromatography with hexane/ethyl acetate eluents) is employed in research-scale syntheses to isolate pure hydrazine derivatives.

化学反应分析

Types of Reactions

(4-Biphenylylmethyl)hydrazine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(4-Biphenylylmethyl)hydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact effectively with biological targets, making it particularly valuable in the development of anti-cancer agents. Research indicates that compounds derived from hydrazine derivatives often exhibit significant biological activity, which is crucial for drug discovery and development .

Case Study: Anti-Cancer Agents

A notable application of this compound is in the synthesis of hydrazone derivatives that have shown promise as anti-cancer agents. Studies have demonstrated that these derivatives can induce apoptosis in cancer cells, highlighting the therapeutic potential of this compound .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic chemistry, this compound serves as a versatile reagent for constructing complex molecules. It allows chemists to explore new synthetic pathways and develop innovative materials. The compound's ability to form stable intermediates makes it a valuable tool in synthetic methodologies .

Table 1: Examples of Synthetic Pathways Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| Hydrazone Formation | Hydrazone derivatives | Used in drug synthesis |

| Condensation Reactions | Various heterocycles | Expands chemical libraries |

| Coupling Reactions | Biaryl compounds | Important for material science |

Analytical Chemistry

Enhancing Chemical Analysis Techniques

this compound is employed in analytical methods such as chromatography. Its ability to form derivatives with other substances enhances the separation and identification processes, thereby improving the accuracy of chemical analyses. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Material Science

Development of Polymers and Resins

The compound is also used in material science, particularly in the production of polymers and resins. Its incorporation into polymer matrices can enhance thermal and mechanical properties, leading to the development of durable materials suitable for various applications, including coatings and composites .

Biochemical Research

Insights into Biological Processes

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into biological processes and aid in the discovery of new therapeutic targets. The compound's interaction with biological systems makes it a valuable asset in drug discovery research .

作用机制

The mechanism by which (4-Biphenylylmethyl)hydrazine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The biphenyl group may also contribute to the compound’s overall binding affinity and specificity.

相似化合物的比较

Structural and Physicochemical Properties

The biphenylmethyl group distinguishes this compound from other arylhydrazine hydrochlorides. Below is a comparative analysis of key analogs:

生物活性

(4-Biphenylylmethyl)hydrazine Hydrochloride, with the chemical formula CHClN, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The biphenyl group enhances the compound's binding affinity and specificity, which may contribute to its pharmacological effects .

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Reactive Intermediate Formation : Metabolism of hydrazines can produce reactive species that bind to cellular macromolecules, potentially leading to toxicity or therapeutic effects .

- Antiviral Activity : Preliminary studies suggest that derivatives of hydrazines may exhibit antiviral properties by inhibiting viral proteases .

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

- Antimicrobial Properties : Similar hydrazine derivatives have shown antibacterial and antifungal activities. Studies have reported varying degrees of effectiveness against pathogens such as Candida albicans and Escherichia coli.

- Anticancer Potential : There is ongoing investigation into the use of hydrazines in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Study 1: Antiviral Activity

A study evaluated the inhibitory action of a related hydrazine derivative on HIV-1 protease. The results indicated significant inhibition at low concentrations, suggesting potential use in HIV treatment .

Study 2: Antimicrobial Efficacy

A comparative analysis of various hydrazine derivatives demonstrated that this compound exhibited notable antimicrobial activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Table: Biological Activities Overview

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Biphenylylmethyl)hydrazine Hydrochloride with high purity?

- Methodology : The compound can be synthesized via refluxing a biphenylylmethyl ketone derivative with hydrazine hydrochloride in ethanol or methanol. For example, substituted phenylhydrazine hydrochlorides are typically prepared by reacting ketones with hydrazine hydrochloride under acidic conditions . Purification involves recrystallization from ethanol or aqueous HCl to remove unreacted precursors. Yield optimization may require adjusting reaction time (6–8 hours) and stoichiometric ratios (1:1 ketone to hydrazine) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR in DMSO-d to confirm the hydrazine moiety (e.g., broad singlet at δ 10.59 ppm for NH) and biphenyl aromatic protons .

- IR Spectroscopy : Identify N–H stretching (~3213 cm) and C=N vibrations (~1614 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar acyl hydrazides .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as hydrazine derivatives are hemotoxic and may cause anemia .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in heterocyclic synthesis?

- Methodology :

- Intermediate Trapping : Use LC-MS or in situ NMR to detect intermediates like hydrazones during pyrazoline formation. For example, hydrazine derivatives react with α,β-unsaturated ketones to form cyclized products via Schiff base intermediates .

- Computational Studies : Apply DFT calculations to model transition states and activation energies, as done for hydrogen-bonded networks in hydrazide crystals .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. neutral buffers) and temperatures (25–60°C). Hydrazine hydrochlorides are prone to hydrolysis in basic conditions, forming biphenylylmethyl amines .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles, noting weight loss events correlated with HCl release .

Q. How can contradictory data in spectral characterization be resolved?

- Methodology :

- Cross-Validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., distinguishing NH protons from solvent peaks) .

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments of hydrazine-derived signals .

Q. What strategies are effective in assessing the compound’s bioactivity and cytotoxicity?

- Methodology :

- Enzyme Inhibition Assays : Test against targets like aminopeptidase N or VEGFR2 using fluorogenic substrates, as done for pyrazoline derivatives .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC values, noting hemolytic risks at high concentrations .

Notes on Contradictions and Limitations

- Synthetic Conditions : While reflux in ethanol is standard, some protocols recommend methanol for faster kinetics .

- Safety Data : LD values for hydrazine derivatives vary widely (25–2100 mg/kg), necessitating compound-specific toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。